Superior COX-2 Selectivity (17-Fold) Over COX-1 vs. Commercial NSAIDs for Anti-Inflammatory Research
Asaraldehyde demonstrates a 17.68-fold selectivity for COX-2 over COX-1 at 100 µg/mL, a key advantage over non-selective NSAIDs like Ibuprofen (COX-2/COX-1 ratio 0.92) and Aspirin (ratio 0.24) [1][2]. While less potent than prescription NSAIDs, its selectivity profile is closer to Celebrex (ratio 16) but from a natural source scaffold [1].
| Evidence Dimension | COX-2/COX-1 Selectivity Ratio |
|---|---|
| Target Compound Data | 17.68 |
| Comparator Or Baseline | Ibuprofen: 0.92; Aspirin: 0.24; Celebrex: 16; Vioxx: 75 |
| Quantified Difference | 17.7-fold higher selectivity than Ibuprofen; 73.7-fold higher than Aspirin |
| Conditions | 100 µg/mL in COX enzyme inhibition assay |
Why This Matters
High COX-2 selectivity is crucial for developing anti-inflammatory agents with reduced gastrointestinal side effects, making Asaraldehyde a valuable reference compound in drug discovery.
- [1] Monnin RA, et al. Inhibition of cyclooxygenase (COX) enzymes by compounds from Daucus carota L. Seeds. Phytother Res. 2003;17:976–979. View Source
- [2] FACTA Database Entry: CAS 4460-86-0 (2,4,5-Trimethoxybenzaldehyde). View Source
